1-(2,4-Dichlorophenyl)cyclopentanamine
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Overview
Description
1-(2,4-Dichlorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 2,4-dichlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dichlorophenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the condensation of a cyclopentanone derivative with a 2,4-dichlorophenylamine under acidic conditions, followed by reduction to yield the desired amine. Another method involves the direct condensation of the lithium salt of cyclopentanone with 2,4-dichlorobenzene hydrochloride, followed by cyclization in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)cyclopentanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)cyclopentan-1-amine: A closely related compound with similar structural features.
2-(3,4-Dichlorophenyl)cyclopentan-1-amine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,4-Dichlorophenyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and an amine group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13Cl2N |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13Cl2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
HGWUSLGLFJQQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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